A3AR antagonist 3

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

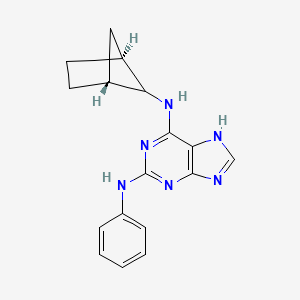

2D Structure

3D Structure

Properties

Molecular Formula |

C17H18N6 |

|---|---|

Molecular Weight |

306.4 g/mol |

IUPAC Name |

6-N-[(1R,4S)-5-bicyclo[2.1.1]hexanyl]-2-N-phenyl-7H-purine-2,6-diamine |

InChI |

InChI=1S/C17H18N6/c1-2-4-12(5-3-1)20-17-22-15-14(18-9-19-15)16(23-17)21-13-10-6-7-11(13)8-10/h1-5,9-11,13H,6-8H2,(H3,18,19,20,21,22,23)/t10-,11+,13? |

InChI Key |

WCAVIMDYDZJYPK-QYJAPNMZSA-N |

Isomeric SMILES |

C1C[C@H]2C[C@@H]1C2NC3=NC(=NC4=C3NC=N4)NC5=CC=CC=C5 |

Canonical SMILES |

C1CC2CC1C2NC3=NC(=NC4=C3NC=N4)NC5=CC=CC=C5 |

Origin of Product |

United States |

Foundational & Exploratory

The Intricate Dance of Structure and Activity: A Guide to A3 Adenosine Receptor Antagonists

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The A3 adenosine receptor (A3AR), a G protein-coupled receptor (GPCR), has emerged as a compelling therapeutic target for a spectrum of diseases, including inflammatory conditions, glaucoma, and certain cancers. Unlike the other adenosine receptor subtypes, the A3AR displays significant species-dependent differences in its pharmacology, presenting both challenges and opportunities in drug development.[1] The quest for potent and selective A3AR antagonists has led to the exploration of a diverse chemical space, revealing critical structure-activity relationships (SAR) that govern ligand recognition and function. This guide provides a comprehensive overview of the SAR of major A3AR antagonist classes, detailed experimental protocols for their characterization, and visual representations of the underlying biological pathways and experimental workflows.

Core Principles of A3AR Antagonism: A Structural Perspective

The development of A3AR antagonists has evolved from modifying adenosine itself to discovering entirely novel heterocyclic scaffolds. A recurring theme in the SAR of these compounds is the importance of specific hydrophobic and hydrogen-bonding interactions within the orthosteric binding pocket of the receptor.

1. Purine-Based Antagonists: While adenosine and its derivatives are the endogenous agonists, modifications to the purine core can switch the pharmacological activity to antagonism. Key modifications include substitutions at the N6 and C2 positions of the adenine ring, as well as alterations to the ribose moiety.[2] For instance, the efficacy of nucleoside agonists can be suppressed to produce antagonists by structural modifications of the ribose group.[1]

2. Non-Purine Heterocyclic Antagonists: A wide array of non-purine heterocyclic systems have been identified as potent and selective A3AR antagonists. These diverse scaffolds highlight the receptor's ability to accommodate a variety of molecular shapes and functionalities. Prominent classes include:

-

Dihydropyridines (DHPs): These compounds, such as MRS-1334, are potent antagonists of the human A3AR. The SAR of this class emphasizes the importance of the substituents on the dihydropyridine ring for affinity and selectivity.[3]

-

Pyrazolotriazolopyrimidines: This class includes highly potent and selective antagonists like MRE-3005F20.[3]

-

Flavonoids: Naturally occurring flavonoids have been identified as selective antagonists of the human A3AR.

-

Thiazole Derivatives: These compounds are being explored for their potential as antiallergic and antiasthmatic agents.

-

Imidazopurinones: PSB-10 and PSB-11 are examples of potent and selective antagonists for the human A3AR.

A significant challenge in the development of A3AR antagonists is the pronounced species differences, particularly between human and rodent receptors. This necessitates careful pharmacological profiling across species to ensure the translatability of preclinical findings.

Quantitative Structure-Activity Relationship (SAR) Data

The following tables summarize the quantitative SAR data for representative series of A3AR antagonists, illustrating the impact of chemical modifications on binding affinity.

Table 1: SAR of 1,4-Dihydropyridine Derivatives at the Human A3AR

| Compound | R1 | R2 | R3 | Ki (nM) at hA3AR |

| MRS-1191 | Me | Ph | COOEt | 31 |

| MRS-1334 | Me | Ph | CONH-n-Pr | 2.69 |

| Example 3 | Et | 2-Cl-Ph | COOEt | 15 |

| Example 4 | Me | 3-NO2-Ph | COOEt | 8.4 |

Data compiled from various sources in the literature.

Table 2: SAR of Pyrazolotriazolopyrimidine Derivatives at the Human A3AR

| Compound | R1 | R2 | X | Ki (nM) at hA3AR |

| MRE-3005F20 | Me | Ph | N | 1.2 |

| Example 2 | Et | Ph | N | 3.5 |

| Example 3 | Me | 4-F-Ph | N | 2.1 |

| Example 4 | Me | Ph | CH | 10.8 |

Data compiled from various sources in the literature.

Experimental Protocols

Accurate characterization of A3AR antagonists requires robust and well-defined experimental assays. The following are detailed methodologies for key experiments.

Radioligand Binding Assay

This assay directly measures the affinity of a compound for the A3AR by competing with a radiolabeled ligand.

1. Membrane Preparation:

- Culture Chinese Hamster Ovary (CHO) cells stably expressing the human A3AR.

- Harvest cells and homogenize in ice-cold 50 mM Tris-HCl buffer (pH 7.4) containing protease inhibitors.

- Centrifuge the homogenate at 500 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

- Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C to pellet the cell membranes.

- Wash the membrane pellet by resuspension in fresh buffer and repeat the centrifugation.

- Resuspend the final pellet in assay buffer (50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4) and determine the protein concentration using a Bradford assay.

2. Binding Assay:

- In a 96-well plate, combine:

- 50 µL of cell membrane preparation (typically 20-40 µg of protein).

- 50 µL of radioligand (e.g., [125I]I-AB-MECA at a final concentration of ~0.5 nM).

- 50 µL of competing antagonist at various concentrations (typically from 10⁻¹⁰ M to 10⁻⁵ M).

- To determine non-specific binding, use a high concentration of a known A3AR antagonist (e.g., 10 µM MRS1220).

- Incubate the plate at 25°C for 90 minutes.

- Terminate the assay by rapid filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethyleneimine.

- Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).

- Measure the radioactivity retained on the filters using a gamma counter.

3. Data Analysis:

- Calculate the specific binding by subtracting the non-specific binding from the total binding.

- Plot the percentage of specific binding against the logarithm of the competitor concentration.

- Determine the IC50 value (the concentration of antagonist that inhibits 50% of the specific binding) using non-linear regression analysis.

- Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Functional Assay

This assay determines the functional activity of an antagonist by measuring its ability to reverse the agonist-induced inhibition of cyclic AMP (cAMP) production.

1. Cell Culture and Plating:

- Culture CHO cells stably expressing the human A3AR in a suitable growth medium.

- Plate the cells in 96-well plates at a density that allows for confluence on the day of the assay.

2. Assay Procedure:

- Wash the cells once with serum-free medium.

- Pre-incubate the cells with various concentrations of the antagonist for 15 minutes at 37°C.

- Add a fixed concentration of an A3AR agonist (e.g., the EC80 concentration of Cl-IB-MECA) and a phosphodiesterase inhibitor (e.g., 100 µM IBMX) to all wells except the basal control.

- Immediately add forskolin (an adenylyl cyclase activator, typically 10 µM) to all wells to stimulate cAMP production.

- Incubate the plate for 20 minutes at 37°C.

- Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or LANCE).

3. Data Analysis:

- Generate a dose-response curve by plotting the cAMP concentration against the logarithm of the antagonist concentration.

- Determine the IC50 value, which represents the concentration of the antagonist that reverses 50% of the agonist-induced inhibition of cAMP production.

- The potency of the antagonist can be expressed as a pA2 value, calculated using a Schild plot analysis.

Visualizing the A3AR Landscape

A3AR Signaling Pathway

The A3AR primarily couples to the Gi family of G proteins. Upon agonist binding, the activated Gαi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels. The Gβγ subunits can also activate other signaling cascades, including phospholipase C (PLC) and mitogen-activated protein kinase (MAPK) pathways. Antagonists block the initial step of agonist binding, thereby preventing the activation of these downstream signaling events.

A3AR Signaling Pathway

Experimental Workflow for A3AR Antagonist Screening

The discovery and characterization of novel A3AR antagonists typically follow a structured workflow, beginning with high-throughput screening to identify initial hits, followed by more detailed pharmacological characterization to confirm their potency, selectivity, and mechanism of action.

A3AR Antagonist Screening Workflow

Conclusion

The development of A3AR antagonists is a dynamic field of medicinal chemistry, with a growing understanding of the structural features that govern their interaction with the receptor. The diverse chemical scaffolds identified to date provide a rich starting point for the design of novel therapeutics. A thorough understanding of the SAR, coupled with the application of robust experimental protocols, is essential for the successful discovery and development of the next generation of A3AR-targeted drugs. This guide provides a foundational resource for researchers dedicated to advancing this promising area of pharmacology.

References

- 1. Adenosine A3 Receptor: A Promising Therapeutic Target in Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Adenosine A3 Receptor: From Molecular Signaling to Therapeutic Strategies for Heart Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A3 Adenosine Receptor Signaling Influences Pulmonary Inflammation and Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to A3 Adenosine Receptor (A3AR) Antagonist Binding Affinity and Kinetics

Audience: Researchers, scientists, and drug development professionals.

This guide provides a detailed overview of the binding characteristics of antagonists targeting the A3 Adenosine Receptor (A3AR), a G-protein coupled receptor (GPCR). Understanding both the binding affinity and kinetics of these compounds is crucial for the development of effective therapeutics for conditions such as inflammatory diseases, cancer, and glaucoma.[1][2]

A3AR Signaling Pathway

The A3AR is a member of the adenosine receptor family and primarily couples to the Gi/Go family of G proteins.[3][4] Upon activation by an endogenous agonist like adenosine, the Gi protein inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[5] This reduction in cAMP subsequently lowers the activity of protein kinase A (PKA), affecting downstream cellular events. A3AR antagonists block this pathway by binding to the receptor and preventing the agonist from initiating this signaling cascade.

Binding Affinity of A3AR Antagonists

Binding affinity describes the strength of the interaction between a ligand (antagonist) and its receptor. It is a critical parameter in drug discovery, often quantified by the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50).

-

IC50 : The concentration of an antagonist required to inhibit 50% of the specific binding of a radioligand. It is dependent on experimental conditions.

-

Ki : The inhibition constant for a ligand. It is an intrinsic measure of binding affinity and is derived from the IC50 value. A lower Ki value indicates a higher binding affinity.

The following table summarizes the binding affinities of several known A3AR antagonists for the human receptor. Significant interspecies differences in affinity are common for A3AR ligands.

| Compound | Human A3AR Ki (nM) | Notes |

| DPTN | 1.65 | Potent antagonist across human, mouse, and rat species. |

| MRS1220 | 0.65 | A triazoloquinazoline derivative; potent at human A3AR but largely inactive in rodents. |

| MRS1523 | 43.9 | A pyridine derivative considered a useful antagonist for mouse (Ki 349 nM) and rat (Ki 216 nM) studies. |

| MRE3008F20 | 1.13 | High affinity for human A3AR, but much weaker affinity for rodent receptors. |

| PSB-11 | 3.51 | Suitable for primate A3AR studies; weak affinity at mouse and rat receptors. |

| VUF5574 | >10,000 | Largely inactive at human, mouse, and rat A3ARs in some studies. |

| Phenylalanine derivative (5) | 0.306 | A potent and highly selective antagonist from a series of aminoester compounds. |

Binding Kinetics of A3AR Antagonists

While affinity (Kd or Ki) describes the equilibrium state of binding, binding kinetics describes the rate at which a drug associates with and dissociates from its target. These parameters can significantly influence a drug's in vivo efficacy and duration of action.

-

Association Rate Constant (kon) : The rate at which the antagonist binds to the receptor.

-

Dissociation Rate Constant (koff) : The rate at which the antagonist-receptor complex dissociates.

-

Residence Time (RT) : Calculated as 1/koff , it represents the average time a drug molecule stays bound to its target. A long residence time (slow koff) can lead to sustained pharmacological effects, even when plasma concentrations of the drug decline.

Kinetic data for GPCRs is less common than affinity data but is increasingly recognized as a key parameter for optimization.

| Compound | Receptor | kon (M-1min-1) | koff (min-1) | Residence Time (min) |

| 10b | Human A1R | 51.4 ± 0.26 x 105 | 0.019 ± 0.003 | 59.8 ± 12.7 |

| 10b | Human A3R | 25.6 ± 0.1 x 105 | 0.0014 ± 0.002 | 72.58 ± 8.8 |

(Data for compound 10b, a novel pyrazolo[3,4-d]pyridazine antagonist, was estimated using a competitive binding kinetics model)

Experimental Protocols

The determination of binding affinity and kinetics relies on specialized biophysical and pharmacological assays.

This is the gold-standard method for determining the binding affinity (Ki) of a test compound. The principle involves a competition between a fixed concentration of a radiolabeled ligand (e.g., [125I]I-AB-MECA) and varying concentrations of an unlabeled test antagonist for a finite number of receptors in a cell membrane preparation.

Detailed Methodology:

-

Membrane Preparation:

-

Culture cells stably expressing the target receptor (e.g., HEK293 or CHO cells with recombinant human A3AR).

-

Harvest the cells and homogenize them in a cold lysis buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2).

-

Centrifuge the homogenate at high speed (e.g., 20,000 x g) to pellet the cell membranes.

-

Wash the pellet and resuspend it in a binding buffer. Determine the total protein concentration using an assay like the Bradford or BCA assay.

-

-

Binding Reaction:

-

In a 96-well plate, combine the membrane preparation (20-50 µg protein), a fixed concentration of a suitable A3AR radioligand, and a range of concentrations of the unlabeled antagonist.

-

To determine non-specific binding, include tubes with a high concentration of a known non-radioactive ligand.

-

Incubate the mixture for a set time (e.g., 60-90 minutes) at a controlled temperature (e.g., 25-30°C) to reach equilibrium.

-

-

Separation and Counting:

-

Rapidly terminate the reaction by vacuum filtration through glass fiber filters (e.g., Whatman GF/B or GF/C), which trap the membranes with bound radioligand.

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Measure the radioactivity trapped on the filters using a scintillation counter.

-

-

Data Analysis:

-

Subtract non-specific binding from total binding to get specific binding.

-

Plot the specific binding as a function of the log concentration of the test compound to generate a competition curve and determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

SPR is a label-free, real-time technology used to measure binding kinetics (kon and koff) and affinity (Kd). The technique detects changes in the refractive index at the surface of a sensor chip as an analyte in solution binds to a ligand immobilized on the chip.

General Methodology for GPCRs:

-

Chip Preparation and Ligand Immobilization:

-

A sensor chip (e.g., Biacore CM5 chip) is activated.

-

Purified, functional A3AR protein is immobilized onto the chip surface. This is a critical and challenging step for GPCRs, often requiring receptor solubilization in detergents or reconstitution into nanodiscs to maintain stability. Alternatively, a high-affinity antibody can be used to capture tagged receptors from a cell lysate.

-

-

Analyte Injection and Association:

-

A buffer solution is flowed continuously over the chip surface to establish a stable baseline.

-

The antagonist (analyte) is injected at various concentrations and flows over the immobilized receptor.

-

The binding of the antagonist to the receptor causes an increase in mass on the chip surface, which is detected as a change in the SPR signal (response units, RU). This phase is monitored to determine the association rate (kon).

-

-

Dissociation:

-

The injection of the antagonist is stopped, and the buffer flow continues.

-

The antagonist dissociates from the receptor, causing the SPR signal to decrease. This phase is monitored to determine the dissociation rate (koff).

-

-

Regeneration (Optional):

-

A specific solution is injected to strip all bound analyte from the immobilized ligand, preparing the surface for the next cycle. Finding suitable regeneration conditions that don't denature the GPCR can be difficult.

-

-

Data Analysis:

-

The resulting sensorgrams (plots of RU vs. time) are fitted to kinetic models (e.g., 1:1 Langmuir binding) to calculate kon, koff, and the equilibrium dissociation constant (Kd = koff/kon).

-

References

- 1. Selective A3 Adenosine Receptor Antagonist Radioligand for Human and Rodent Species - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pharmacological characterization of DPTN and other selective A3 adenosine receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Ligands of the Gi Protein-Coupled Adenosine A3 Receptor | Encyclopedia MDPI [encyclopedia.pub]

- 5. Adenosine A3 Receptor: From Molecular Signaling to Therapeutic Strategies for Heart Diseases - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Selectivity Profile of A3 Adenosine Receptor Antagonists

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the selectivity profile of A3 adenosine receptor (A3AR) antagonists against other adenosine receptor subtypes (A1, A2A, and A2B). Understanding this selectivity is paramount for the development of targeted therapeutics with minimal off-target effects. This document outlines the quantitative binding affinities of various A3AR antagonists, detailed experimental protocols for their assessment, and visual representations of key biological and experimental pathways.

Introduction to A3 Adenosine Receptor Antagonism and Selectivity

The A3 adenosine receptor, a member of the G protein-coupled receptor (GPCR) family, is a promising therapeutic target for a range of conditions, including inflammatory diseases, cancer, and glaucoma.[1] Antagonists of the A3AR are being investigated for their potential to modulate immune responses and inhibit cell growth.[2] However, the high degree of structural homology among the four adenosine receptor subtypes (A1, A2A, A2B, and A3) presents a significant challenge in developing subtype-selective ligands.[3][4] Achieving high selectivity for the A3AR is crucial to minimize off-target effects that could arise from interacting with other adenosine receptors, which regulate diverse physiological processes in the cardiovascular, central nervous, and respiratory systems.[5] This guide focuses on the quantitative assessment of this selectivity.

Quantitative Selectivity Profile of A3AR Antagonists

The selectivity of A3AR antagonists is typically determined by comparing their binding affinities (Ki values) for the A3AR to their affinities for the A1, A2A, and A2B receptors. A higher selectivity ratio (Ki for other subtypes / Ki for A3AR) indicates a more selective compound. The following table summarizes the binding affinities of a selection of A3AR antagonists from different chemical classes.

| Compound | Chemical Class | Human A1AR Ki (nM) | Human A2AAR Ki (nM) | Human A2BAR Ki (nM) | Human A3AR Ki (nM) | A3 Selectivity vs A1 | A3 Selectivity vs A2A | A3 Selectivity vs A2B |

| Non-Xanthine Derivatives | ||||||||

| MRS1220 | Triazoloquinazoline | >10,000 | >10,000 | >10,000 | 0.65 | >15,385 | >15,385 | >15,385 |

| MRE 3008F20 | Pyrazolotriazolopyrimidine | >1000 | 129 | >2000 | 0.8 | >1250 | 161 | >2500 |

| PSB-11 | Pyridinylisoquinolinone | 1,200 | 1,500 | >10,000 | 3.51 | 342 | 427 | >2849 |

| VUF5574 | Thiazole | 6,200 | >10,000 | >10,000 | 11 | 564 | >909 | >909 |

| DPTN | Phenylpyridylthiazole | 162 | 121 | 230 | 1.65 | 98 | 73 | 139 |

| Xanthine Derivatives | ||||||||

| DPCPX | Xanthine | 0.47 | 70 | - | >10,000 | - | - | - |

| XAC | Xanthine | 1.1 | 14 | 2,000 | 4,000 | 3636 | 286 | 0.5 |

| PSB-603 | Xanthine | >10,000 | >10,000 | 1.1 | >10,000 | - | - | - |

Note: Ki values can vary between studies due to different experimental conditions. The data presented here is a representative compilation from multiple sources.

Experimental Protocols for Determining Selectivity

The quantitative data presented above is primarily generated through two key types of in vitro assays: radioligand binding assays and functional assays.

Radioligand Binding Assay

This assay directly measures the affinity of a compound for a receptor by quantifying its ability to displace a radiolabeled ligand that is known to bind to the receptor with high affinity.

Objective: To determine the equilibrium dissociation constant (Ki) of a test antagonist for the A1, A2A, A2B, and A3 adenosine receptors.

Materials:

-

Cell Membranes: Membranes from cell lines stably expressing the recombinant human adenosine receptor subtypes (e.g., CHO or HEK293 cells).

-

Radioligands:

-

A1AR: [³H]DPCPX (1,3-dipropyl-8-cyclopentylxanthine)

-

A2AAR: [³H]ZM241385

-

A3AR: [¹²⁵I]I-AB-MECA (N⁶-(4-amino-3-iodobenzyl)adenosine-5'-N-methyluronamide) or [³H]MRE 3008F20

-

-

Non-specific Binding Control: A high concentration of a non-labeled ligand to determine the amount of radioligand that binds non-specifically to the membranes and filters (e.g., 10 µM theophylline or the unlabeled version of the radioligand).

-

Test Compound (Antagonist): Serial dilutions of the A3AR antagonist being tested.

-

Assay Buffer: Typically 50 mM Tris-HCl, pH 7.4.

-

Filtration Apparatus: A cell harvester and glass fiber filters.

-

Scintillation Counter: To measure radioactivity.

Procedure:

-

Reaction Mixture Preparation: In assay tubes, combine the cell membranes, radioligand at a concentration near its Kd, and varying concentrations of the test antagonist.

-

Incubation: Incubate the reaction mixtures at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

-

Termination of Binding: Rapidly filter the reaction mixtures through glass fiber filters to separate the membrane-bound radioligand from the unbound radioligand.

-

Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the antagonist concentration. The IC50 (the concentration of antagonist that inhibits 50% of the specific radioligand binding) is determined by non-linear regression. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional cAMP Assay

This assay measures the ability of an antagonist to block the effect of an agonist on a second messenger signaling pathway. For the A3AR, which is typically coupled to Gi proteins, activation by an agonist leads to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels. An antagonist will prevent this agonist-induced decrease in cAMP.

Objective: To determine the functional potency (e.g., IC50 or pA2) of a test antagonist at the A3 adenosine receptor.

Materials:

-

Cells: Whole cells stably expressing the human A3 adenosine receptor (e.g., CHO-K1 or HEK293 cells).

-

Agonist: A known A3AR agonist (e.g., NECA or Cl-IB-MECA).

-

Adenosine Deaminase (ADA): To degrade any endogenous adenosine that could interfere with the assay.

-

Forskolin: To stimulate adenylyl cyclase and raise basal cAMP levels, allowing for the measurement of inhibition.

-

Test Compound (Antagonist): Serial dilutions of the A3AR antagonist.

-

cAMP Detection Kit: Commercially available kits (e.g., HTRF, ELISA, or luminescence-based).

Procedure:

-

Cell Seeding: Seed the cells in a multi-well plate and allow them to adhere.

-

Pre-treatment: Pre-incubate the cells with adenosine deaminase.

-

Antagonist Incubation: Add serial dilutions of the test antagonist to the wells and incubate.

-

Agonist Stimulation: Add a fixed concentration of the A3AR agonist (typically the EC80 concentration) in the presence of forskolin to all wells except the basal and forskolin-only controls.

-

Incubation: Incubate for a specified time to allow for changes in intracellular cAMP levels.

-

Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using a cAMP detection kit according to the manufacturer's instructions.

-

Data Analysis: Plot the cAMP levels against the logarithm of the antagonist concentration. The IC50 value, representing the concentration of the antagonist that reverses 50% of the agonist-induced inhibition of cAMP production, is determined using non-linear regression.

Visualizing Key Pathways and Workflows

A3 Adenosine Receptor Signaling Pathway

The A3AR primarily signals through the Gi protein, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cAMP. However, it can also couple to other G proteins and activate alternative signaling cascades, such as the phospholipase C (PLC) pathway.

Caption: A3 Adenosine Receptor Signaling Pathway.

Experimental Workflow for Radioligand Binding Assay

The following diagram illustrates the key steps in a typical radioligand binding assay to determine the affinity of an A3AR antagonist.

Caption: Radioligand Binding Assay Workflow.

Experimental Workflow for Functional cAMP Assay

This diagram outlines the general procedure for a functional cAMP assay to assess the antagonistic activity of a compound at the A3AR.

Caption: Functional cAMP Assay Workflow.

Conclusion

The development of highly selective A3AR antagonists is a critical endeavor for advancing therapeutic strategies in various disease areas. The methodologies and data presented in this guide provide a foundational understanding of how the selectivity of these compounds is determined and quantified. By employing rigorous experimental protocols, such as radioligand binding and functional cAMP assays, researchers can effectively characterize the selectivity profiles of novel A3AR antagonists, paving the way for the development of safer and more effective medicines. The significant inter-species differences in A3AR pharmacology, particularly for antagonists, underscore the importance of evaluating compounds against multiple species orthologs to ensure translational relevance. Continued efforts in medicinal chemistry, guided by a thorough understanding of structure-activity relationships and selectivity profiling, will be instrumental in realizing the full therapeutic potential of A3AR antagonism.

References

- 1. Functionally biased modulation of A3 adenosine receptor agonist efficacy and potency by imidazoquinolinamine allosteric enhancers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A3 Adenosine Receptor Antagonists with Nucleoside Structures and Their Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Structure Based Prediction of Subtype-Selectivity for Adenosine Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Assessment of biased agonism at the A3 adenosine receptor using β-arrestin and miniGαi recruitment assays - PMC [pmc.ncbi.nlm.nih.gov]

A3 Adenosine Receptor (A3AR) Antagonists as Potential Anti-Cancer Agents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the potential of A3 adenosine receptor (A3AR) antagonists as anti-cancer agents. It covers the core mechanisms of action, detailed experimental protocols for their evaluation, and quantitative data from preclinical studies.

Introduction: The Dual Role of A3AR in Oncology

The A3 adenosine receptor (A3AR) is a G protein-coupled receptor that is overexpressed in various tumor types, including melanoma, breast, prostate, liver, and lung cancer, while its expression in normal tissues is low.[1][2] This differential expression makes it an attractive target for cancer therapy.[3] Interestingly, both A3AR agonists and antagonists have been reported to exert anti-cancer effects, suggesting a complex and context-dependent role for this receptor in cancer biology.[3][4] While A3AR agonists have been more extensively studied and have entered clinical trials, a growing body of evidence supports the investigation of A3AR antagonists as a promising therapeutic strategy. This guide will focus on the potential of A3AR antagonists as anti-cancer agents.

Mechanism of Action and Signaling Pathways

The anti-cancer effects of A3AR antagonists are believed to be mediated through the modulation of several key signaling pathways that control cell proliferation, survival, and apoptosis. The A3AR is primarily coupled to Gi proteins, and its activation typically leads to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels. Antagonists, by blocking the constitutive activity of the receptor or the effects of endogenous adenosine, can influence these pathways.

The primary signaling cascades implicated in the anti-cancer activity of A3AR antagonists include:

-

Wnt/β-catenin Pathway: A3AR modulation can influence the Wnt signaling pathway. By preventing the degradation of β-catenin, this pathway can lead to the transcription of genes involved in cell proliferation, such as c-Myc and Cyclin D1. A3AR antagonists may contribute to the down-regulation of this pathway, leading to decreased tumor cell growth.

-

NF-κB Signaling Pathway: The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammation, immunity, and cell survival. Its dysregulation is a hallmark of many cancers. A3AR antagonists have been shown to modulate NF-κB signaling, potentially leading to the induction of apoptosis in cancer cells.

-

PI3K/Akt and MAPK/ERK Pathways: The PI3K/Akt and MAPK/ERK pathways are crucial for cell survival and proliferation. A3AR signaling can impact these pathways, and antagonists may inhibit these pro-survival signals in cancer cells.

Below are diagrams illustrating the key signaling pathways and a general experimental workflow for evaluating A3AR antagonists.

Caption: A3AR Signaling Pathways in Cancer.

Caption: Experimental Workflow for A3AR Antagonist Evaluation.

Quantitative Data on A3AR Antagonists

The following tables summarize the in vitro activity of selected A3AR antagonists against various cancer cell lines.

Table 1: Binding Affinity (Ki) and Functional Potency (IC50) of A3AR Antagonists

| Compound | Cancer Cell Line | Assay | Ki (nM) | IC50 (nM) | Reference |

| MRS1220 | - | Radioligand Binding | - | - | |

| AR 292 | PC3 (Prostate) | cAMP Accumulation | - | - | |

| AR 357 | PC3 (Prostate) | cAMP Accumulation | - | - | |

| Compound 10 | CHO (hA3AR) | cAMP Accumulation | - | 31 | |

| Compound 11 | CHO (hA3AR) | cAMP Accumulation | - | 79 | |

| Compound 4 | CHO (hA3AR) | cAMP Accumulation | - | 380 | |

| Compound 12 | CHO (hA3AR) | cAMP Accumulation | - | 153 |

Table 2: Anti-proliferative and Cytotoxic Effects of A3AR Antagonists

| Compound | Cancer Cell Line | GI50 (µM) | TGI (µM) | LC50 (µM) | Reference |

| AR 292 | LNCaP (Prostate) | 3.5 | - | - | |

| AR 292 | DU-145 (Prostate) | 7 | - | - | |

| AR 292 | PC3 (Prostate) | 7 | - | - | |

| AR 357 | LNCaP (Prostate) | 15 | - | - | |

| AR 357 | DU-145 (Prostate) | 18 | - | - | |

| AR 357 | PC3 (Prostate) | 12 | - | - | |

| Compound 12 | PC3 (Prostate) | 14 | 29 | 59 | |

| Cl-IB-MECA (agonist) | PC3 (Prostate) | 18 | 44 | 110 |

GI50: Growth Inhibition 50; TGI: Total Growth Inhibition; LC50: Lethal Concentration 50.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize A3AR antagonists.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a compound for the A3AR.

Materials:

-

Cell membranes expressing the human A3AR (e.g., from transfected CHO or HEK293 cells).

-

Radioligand (e.g., [3H]HEMADO or [125I]AB-MECA).

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl2, 1 mM EDTA, and 2 U/mL adenosine deaminase).

-

Test compounds (A3AR antagonists).

-

Non-specific binding control (e.g., a high concentration of a known A3AR ligand like NECA).

-

Glass fiber filters (e.g., GF/C).

-

Scintillation cocktail and counter.

Protocol:

-

Prepare cell membranes by homogenization and centrifugation.

-

In a 96-well plate, combine the cell membranes, radioligand at a concentration near its Kd, and varying concentrations of the test compound in binding buffer.

-

For total binding wells, add buffer instead of the test compound. For non-specific binding wells, add a saturating concentration of a non-labeled A3AR ligand.

-

Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters multiple times with ice-cold binding buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Accumulation Assay

This functional assay determines whether a ligand is an agonist, antagonist, or inverse agonist by measuring its effect on intracellular cAMP levels.

Materials:

-

Cells expressing the A3AR (e.g., CHO or HEK293 cells).

-

Cell culture medium.

-

Forskolin (an adenylyl cyclase activator).

-

Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

A3AR agonist (e.g., NECA or Cl-IB-MECA).

-

Test compounds (A3AR antagonists).

-

cAMP detection kit (e.g., HTRF, ELISA, or LANCE).

Protocol:

-

Seed cells in a 96-well plate and culture overnight.

-

Wash the cells with serum-free medium.

-

Pre-incubate the cells with a PDE inhibitor (e.g., 100 µM IBMX) for a short period (e.g., 20-30 minutes).

-

For antagonist mode: Add varying concentrations of the test compound and incubate for a defined period. Then, add a fixed concentration of an A3AR agonist (typically the EC80) and forskolin.

-

For agonist mode: Add varying concentrations of the test compound in the presence of forskolin.

-

Incubate the plate for a specified time (e.g., 30 minutes) at 37°C.

-

Lyse the cells and measure the intracellular cAMP concentration using a suitable detection kit according to the manufacturer's instructions.

-

Plot the cAMP concentration against the log concentration of the test compound and determine the IC50 (for antagonists) or EC50 (for agonists) using non-linear regression.

Sulforhodamine B (SRB) Cell Proliferation Assay

The SRB assay is a colorimetric method used to measure cell density, and thus infer cell proliferation and cytotoxicity.

Materials:

-

Adherent cancer cell lines.

-

Complete cell culture medium.

-

Test compounds (A3AR antagonists).

-

Trichloroacetic acid (TCA), 10% (w/v).

-

Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid.

-

1% acetic acid.

-

10 mM Tris base solution, pH 10.5.

-

96-well plates.

-

Microplate reader.

Protocol:

-

Seed cells in 96-well plates at an appropriate density and allow them to attach overnight.

-

Treat the cells with a range of concentrations of the test compound and incubate for a desired period (e.g., 48-72 hours).

-

After incubation, gently add cold 10% TCA to each well to fix the cells and incubate at 4°C for 1 hour.

-

Wash the plates five times with slow-running tap water and allow them to air dry.

-

Add SRB solution to each well and incubate at room temperature for 30 minutes.

-

Quickly wash the plates four times with 1% acetic acid to remove unbound dye and allow the plates to air dry.

-

Add 10 mM Tris base solution to each well to solubilize the protein-bound dye.

-

Read the absorbance at 510 nm using a microplate reader.

-

Calculate the percentage of cell growth inhibition and determine the GI50, TGI, and LC50 values.

Western Blotting for Signaling Pathway Analysis

Western blotting is used to detect and quantify specific proteins in a cell lysate, allowing for the analysis of signaling pathway activation.

Materials:

-

Cancer cells treated with A3AR antagonists.

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

-

Protein assay kit (e.g., BCA assay).

-

SDS-PAGE gels and electrophoresis apparatus.

-

Transfer apparatus and membranes (e.g., PVDF or nitrocellulose).

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Primary antibodies specific to the proteins of interest (e.g., phospho-Akt, β-catenin, NF-κB p65, Cyclin D1, and a loading control like β-actin or GAPDH).

-

Horseradish peroxidase (HRP)-conjugated secondary antibodies.

-

Chemiluminescent substrate and imaging system.

Protocol:

-

Treat cells with the A3AR antagonist for the desired time, then lyse the cells and collect the protein extract.

-

Determine the protein concentration of each lysate using a protein assay.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by size using SDS-PAGE.

-

Transfer the separated proteins from the gel to a membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Add the chemiluminescent substrate and detect the signal using an imaging system.

-

Quantify the band intensities and normalize to the loading control.

Cell Cycle Analysis by Flow Cytometry

Flow cytometry is used to analyze the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

Materials:

-

Cancer cells treated with A3AR antagonists.

-

Phosphate-buffered saline (PBS).

-

Ethanol, 70% (ice-cold).

-

Propidium iodide (PI) staining solution (containing PI and RNase A).

-

Flow cytometer.

Protocol:

-

Treat cells with the A3AR antagonist for the desired time.

-

Harvest the cells (including both adherent and floating cells) and wash with PBS.

-

Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.

-

Store the fixed cells at -20°C for at least 2 hours.

-

Wash the cells with PBS to remove the ethanol.

-

Resuspend the cells in PI staining solution and incubate in the dark at room temperature for 30 minutes.

-

Analyze the samples on a flow cytometer, acquiring data for at least 10,000 events per sample.

-

Use cell cycle analysis software to generate a DNA content histogram and quantify the percentage of cells in each phase of the cell cycle.

In Vivo Tumor Xenograft Model

This model is used to evaluate the anti-cancer efficacy of A3AR antagonists in a living organism.

Materials:

-

Immunocompromised mice (e.g., nude or SCID mice).

-

Cancer cell line of interest.

-

Matrigel (optional, to aid tumor formation).

-

Test compound (A3AR antagonist) formulated for administration (e.g., oral gavage or intraperitoneal injection).

-

Vehicle control.

-

Calipers for tumor measurement.

Protocol:

-

Subcutaneously inject a suspension of cancer cells (e.g., 1-10 million cells) into the flank of each mouse.

-

Monitor the mice for tumor formation.

-

Once the tumors reach a palpable size (e.g., 100 mm³), randomize the mice into treatment and control groups.

-

Administer the A3AR antagonist or vehicle to the respective groups according to the desired dosing schedule and route.

-

Measure the tumor dimensions with calipers regularly (e.g., 2-3 times per week) and calculate the tumor volume (e.g., Volume = (length x width²)/2).

-

Monitor the body weight and general health of the mice as an indicator of toxicity.

-

At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., histology, western blotting).

-

Compare the tumor growth between the treated and control groups to determine the anti-cancer efficacy of the antagonist.

Conclusion

A3AR antagonists represent a promising class of molecules for the development of novel anti-cancer therapies. Their ability to modulate key signaling pathways involved in cancer cell proliferation and survival, coupled with the overexpression of their target in tumor tissues, provides a strong rationale for their further investigation. The experimental protocols detailed in this guide offer a framework for the comprehensive preclinical evaluation of these compounds. Further research is warranted to fully elucidate their mechanisms of action and to translate these promising preclinical findings into clinical applications.

References

The Role of A3 Adenosine Receptor Antagonists in Neuroinflammatory Disorders: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The A3 adenosine receptor (A3AR), a G protein-coupled receptor, has emerged as a significant modulator of inflammatory processes, including those within the central nervous system (CNS). While much of the therapeutic focus has been on the development of A3AR agonists for their anti-inflammatory properties, selective A3AR antagonists serve as critical pharmacological tools to elucidate the receptor's role in neuroinflammation. This technical guide provides an in-depth overview of the function of A3AR antagonists in the context of neuroinflammatory disorders. It summarizes key quantitative data for prominent antagonists, details experimental protocols for their application in preclinical models, and visualizes the signaling pathways and experimental workflows. The evidence presented, primarily derived from studies utilizing antagonists to block agonist effects, underscores the A3AR's involvement in modulating microglial activation, cytokine release, and neuronal injury, thereby highlighting the complexities of targeting this receptor in neurological diseases.

Introduction to A3AR and Neuroinflammation

Neuroinflammation is a complex inflammatory response within the brain and spinal cord, mediated by resident immune cells like microglia and astrocytes, as well as infiltrating peripheral immune cells.[1] This process is a hallmark of various neurological disorders, including ischemic stroke, traumatic brain injury, multiple sclerosis, and neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The adenosine signaling system, particularly through its four receptor subtypes (A1, A2A, A2B, and A3), plays a crucial role in modulating these inflammatory cascades.[1]

The A3AR is expressed at relatively low levels in the brain under normal physiological conditions but is significantly upregulated in inflammatory and hypoxic conditions.[2][3] It is found on various immune cells, including microglia, macrophages, and mast cells, as well as on neurons and astrocytes.[4] A3AR activation is primarily coupled to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a decrease in cyclic AMP (cAMP) levels. It can also couple to Gq proteins, stimulating the phospholipase C (PLC) pathway and leading to an increase in intracellular calcium. These signaling events can influence a multitude of cellular processes, including cytokine production, cell migration, and apoptosis.

While A3AR agonists have been extensively studied for their potential anti-inflammatory and neuroprotective effects, the precise role of the receptor is often confirmed through blockade with selective antagonists. These antagonists have been instrumental in demonstrating that the beneficial effects of agonists in models of ischemic stroke and subarachnoid hemorrhage are indeed mediated by the A3AR. This guide focuses on the data and methodologies surrounding these critical pharmacological tools.

Quantitative Data for A3AR Antagonists

The development of selective A3AR antagonists has been crucial for pharmacological studies. Below is a summary of binding affinities and functional potencies for commonly cited A3AR antagonists.

| Compound | Receptor/Species | Assay Type | Affinity (Ki) / Potency (KB/IC50) | Selectivity vs. A1/A2A | Reference |

| MRS1220 | Human A3AR | Radioligand Binding ([¹²⁵I]AB-MECA) | Ki: 2.3 nM | - | |

| Human A3AR | Adenylate Cyclase Inhibition | KB: 1.7 nM | Highly selective vs. A1 | ||

| Human Macrophage (U-937) | TNF-α Inhibition Reversal | IC50: 0.3 µM | - | ||

| MRS1523 | - | Used in vivo to block A3AR agonist effects | - | Selective A3AR antagonist | |

| MRS1191 | Human A3AR | Radioligand Binding ([¹²⁵I]AB-MECA) | Ki: 40 nM | - | |

| Human A3AR | Adenylate Cyclase Inhibition | KB: 92 nM | Highly selective vs. A1 | ||

| MRS1067 | Human A3AR | Radioligand Binding ([¹²⁵I]AB-MECA) | Ki: 3.8 µM | - |

Note: Data for MRS1523 in terms of specific Ki or IC50 values from the reviewed neuroinflammation literature is limited, but its functional antagonism in vivo is well-documented.

Signaling Pathways Modulated by A3AR Antagonism

A3AR antagonists act by blocking the downstream signaling cascades initiated by the binding of adenosine or synthetic agonists to the A3 receptor. In the context of neuroinflammation, this primarily involves the prevention of Gi- and Gq-mediated pathways in immune cells like microglia.

Blockade of the Gi-Coupled Pathway

The canonical A3AR signaling pathway involves coupling to Gi proteins, which inhibits adenylyl cyclase (AC), leading to decreased production of cAMP. A3AR antagonists prevent this inhibition, thereby maintaining basal or stimulated cAMP levels. This can influence the transcription of various inflammatory genes.

Interplay with Other Signaling Cascades

Studies on A3AR agonists, with effects reversed by antagonists, indicate a role in modulating MAPK pathways, such as p38 and STAT6, and the NF-κB pathway. For instance, A3AR activation has been shown to suppress NF-κB and increase STAT6 activation, shifting microglia towards an anti-inflammatory M2 phenotype. A3AR antagonists would therefore be expected to block this shift, preventing the suppression of pro-inflammatory signaling.

Experimental Protocols

The following are generalized protocols for key experiments involving A3AR antagonists, based on methodologies described in the cited literature.

In Vivo Model: Middle Cerebral Artery Occlusion (MCAO) in Rats

This protocol is used to model ischemic stroke and assess the role of A3AR antagonism in neuroprotection.

Objective: To determine if an A3AR antagonist can block the neuroprotective effects of an A3AR agonist following ischemic injury.

Materials:

-

Male Sprague-Dawley rats (250-300g)

-

A3AR agonist (e.g., LJ529)

-

A3AR antagonist (e.g., MRS1523)

-

Anesthetic (e.g., isoflurane)

-

4-0 nylon monofilament suture with a rounded tip

-

Physiological monitoring equipment (temperature, blood gases)

-

2,3,5-triphenyltetrazolium chloride (TTC) for infarct staining

-

Brain matrix for slicing

Procedure:

-

Animal Preparation: Anesthetize the rat and maintain body temperature at 37°C. Monitor physiological parameters.

-

MCAO Surgery: Induce focal cerebral ischemia by inserting a 4-0 nylon monofilament suture into the internal carotid artery to occlude the origin of the middle cerebral artery.

-

Drug Administration:

-

Control Group: Vehicle administration.

-

Agonist Group: Administer A3AR agonist (e.g., LJ529) intravenously at specific time points post-occlusion (e.g., 2 and 7 hours).

-

Antagonist Group: Co-administer the A3AR antagonist (e.g., MRS1523) with the agonist to determine if the agonist's effects are blocked.

-

-

Reperfusion: After the desired occlusion period (e.g., 1.5 hours), withdraw the suture to allow reperfusion.

-

Neurological Assessment: At 24 hours post-MCAO, perform neurological deficit scoring.

-

Infarct Volume Measurement: Euthanize the animal, remove the brain, and slice it into coronal sections. Stain the sections with 2% TTC. The non-infarcted tissue will stain red, while the infarcted area remains white. Quantify the infarct volume using image analysis software.

-

Data Analysis: Compare infarct volumes and neurological scores between groups using appropriate statistical tests (e.g., ANOVA). A successful blockade by the antagonist would result in infarct volumes similar to the control group, negating the reduction seen in the agonist-only group.

In Vitro Assay: Inhibition of TNF-α Release in Macrophages

This protocol assesses the ability of an A3AR antagonist to reverse the agonist-mediated suppression of a key pro-inflammatory cytokine.

Objective: To quantify the antagonistic effect of a compound on A3AR-mediated inhibition of TNF-α.

Materials:

-

Human macrophage-like cell line (e.g., U-937)

-

Cell culture medium and supplements

-

Lipopolysaccharide (LPS) to stimulate inflammation

-

A3AR agonist (e.g., Cl-IB-MECA)

-

A3AR antagonist (e.g., MRS1220)

-

TNF-α ELISA kit

Procedure:

-

Cell Culture: Culture U-937 cells under standard conditions. Differentiate them into a macrophage phenotype if necessary (e.g., using PMA).

-

Cell Plating: Plate the cells in a multi-well plate at a suitable density and allow them to adhere.

-

Treatment:

-

Pre-incubate cells with varying concentrations of the A3AR antagonist (e.g., MRS1220) for a short period (e.g., 30 minutes).

-

Add a fixed concentration of the A3AR agonist (e.g., Cl-IB-MECA).

-

Stimulate the cells with LPS (e.g., 1 µg/mL) to induce TNF-α production.

-

Include controls: untreated cells, LPS only, LPS + agonist, LPS + antagonist only.

-

-

Incubation: Incubate the cells for a defined period (e.g., 4-6 hours) to allow for cytokine production and release into the supernatant.

-

Sample Collection: Collect the cell culture supernatant from each well.

-

TNF-α Quantification: Measure the concentration of TNF-α in the supernatants using a commercial ELISA kit, following the manufacturer's instructions.

-

Data Analysis: Plot the concentration of TNF-α against the antagonist concentration. Calculate the IC50 value for the antagonist's ability to reverse the agonist's inhibitory effect.

Discussion and Future Perspectives

The available data, largely derived from studies where A3AR antagonists are used as blocking agents, consistently demonstrate the involvement of the A3AR in modulating neuroinflammatory responses. Antagonists like MRS1523 and MRS1220 have been effective in reversing the anti-inflammatory and neuroprotective effects of A3AR agonists in various preclinical models. This confirms that the A3AR is a valid target for intervention in neuroinflammatory conditions.

However, the therapeutic potential of A3AR antagonists themselves remains an open question and appears paradoxical. While A3AR activation is generally considered anti-inflammatory, some reports suggest that intense or prolonged activation could be detrimental. This raises the possibility that in certain chronic neuroinflammatory states with high ambient adenosine levels, blocking the A3AR with an antagonist could be beneficial. For instance, in a glioblastoma model, A3AR antagonist administration potentiated the effect of chemotherapy, suggesting a pro-tumorigenic role for the receptor in that context.

Future research should focus on:

-

Investigating the direct therapeutic effects of A3AR antagonists in a wider range of chronic neuroinflammatory and neurodegenerative disease models (e.g., EAE for multiple sclerosis, APP/PS1 for Alzheimer's disease).

-

Elucidating the specific conditions under which A3AR antagonism, rather than agonism, would be the preferred therapeutic strategy.

-

Developing novel A3AR antagonists with improved pharmacokinetic properties for CNS penetration and in vivo efficacy studies.

Conclusion

A3AR antagonists are indispensable tools for dissecting the role of the A3 adenosine receptor in the complex landscape of neuroinflammation. While the current body of evidence primarily supports the development of A3AR agonists as anti-inflammatory agents, the data gathered through the use of antagonists confirms the receptor's critical involvement in these pathways. The paradoxical effects associated with A3AR signaling suggest that a more nuanced understanding is required, and that A3AR antagonists may yet hold therapeutic potential in specific neuroinflammatory contexts. Continued research with these selective pharmacological probes is essential for fully realizing the therapeutic possibilities of targeting the A3 adenosine receptor in neurological disorders.

References

- 1. mdpi.com [mdpi.com]

- 2. Investigational A3 adenosine receptor targeting agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. alzdiscovery.org [alzdiscovery.org]

- 4. Activation of adenosine A3 receptor reduces early brain injury by alleviating neuroinflammation after subarachnoid hemorrhage in elderly rats - PMC [pmc.ncbi.nlm.nih.gov]

Introduction to the A₃ Adenosine Receptor (A₃AR)

An In-depth Technical Guide to the Discovery and Synthesis of Novel A₃ Adenosine Receptor (A₃AR) Antagonists

The A₃ adenosine receptor (A₃AR) is the last of the four adenosine receptor subtypes (A₁, A₂ₐ, A₂₋, and A₃) to be identified. It is a G protein-coupled receptor (GPCR) that, upon activation by its endogenous ligand adenosine, primarily couples to Gᵢ/₀ proteins. This coupling leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine monophosphate (cAMP) levels. Additionally, A₃AR activation can stimulate phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP₃) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC), respectively. The A₃AR is involved in a diverse range of physiological and pathophysiological processes, and its expression is often upregulated in inflammatory and cancerous tissues, making it a significant therapeutic target.

A₃AR antagonists have demonstrated therapeutic potential in various disease models, including glaucoma, asthma, chronic obstructive pulmonary disease (COPD), and cancer. The development of potent and selective A₃AR antagonists is therefore a key area of research in medicinal chemistry.

Major Classes of A₃AR Antagonists

The discovery of novel A₃AR antagonists has evolved through the exploration of various heterocyclic scaffolds. Early antagonists were often derivatives of xanthine, similar to caffeine and theophylline, which are non-selective adenosine receptor antagonists. However, the need for higher selectivity and potency has driven the development of several distinct chemical classes.

Flavonoid Derivatives

Flavonoids, a class of natural products, have been identified as potent A₃AR antagonists. Notably, soy isoflavones such as genistein and daidzein have been shown to exhibit high affinity for the A₃AR.

Triazolo- and Imidazo-pyridines

Derivatives of these bicyclic heterocyclic systems have been explored for their A₃AR antagonistic activity. These compounds offer a rigid scaffold that can be functionalized to achieve high affinity and selectivity.

Pyrazolo-triazolo-pyrimidines

This tricyclic scaffold has yielded some of the most potent and selective A₃AR antagonists to date. Systematic modification of substituents at different positions of the pyrazolo-triazolo-pyrimidine core has allowed for fine-tuning of the pharmacological profile.

Di- and Tri-substituted Pyrimidines

Simpler, monocyclic pyrimidine derivatives have also been investigated as A₃AR antagonists. These compounds often have the advantage of easier synthesis and the potential for favorable pharmacokinetic properties.

Synthesis of Novel A₃AR Antagonists

The synthesis of A₃AR antagonists is highly dependent on the specific chemical scaffold. Below are generalized synthetic approaches for some of the key classes.

General Synthesis of Flavonoid Derivatives

The synthesis of flavonoid-based A₃AR antagonists often starts from commercially available flavonoid precursors. Key synthetic steps may include:

-

Chalcone Formation: Condensation of an acetophenone with a benzaldehyde derivative to form a chalcone.

-

Cyclization: Oxidative cyclization of the chalcone to form the flavonoid core.

-

Functionalization: Introduction of various substituents on the A, B, and C rings of the flavonoid scaffold to optimize activity and selectivity.

General Synthesis of Pyrazolo-triazolo-pyrimidines

A common route for the synthesis of the pyrazolo[4,3-e]triazolo[1,5-c]pyrimidine scaffold involves:

-

Construction of the Pyrazole Ring: Reaction of a hydrazine derivative with a β-ketoester to form a substituted pyrazole.

-

Formation of the Pyrimidine Ring: Condensation of the pyrazole with a suitable three-carbon synthon to build the pyrimidine ring.

-

Annulation of the Triazole Ring: Cyclization of an intermediate containing a hydrazine or a similar nitrogen-rich functional group to form the triazole ring.

-

Substituent Modification: Functionalization at various positions of the tricyclic system, often through cross-coupling reactions like Suzuki or Buchwald-Hartwig amination, to introduce diversity and modulate pharmacological properties.

Experimental Protocols

The characterization of novel A₃AR antagonists requires a battery of in vitro and in vivo assays to determine their affinity, potency, selectivity, and functional activity.

Radioligand Binding Assays

These assays are used to determine the affinity of a test compound for the A₃AR.

-

Objective: To measure the equilibrium dissociation constant (Kᵢ) of a compound for the A₃AR.

-

Materials:

-

Membranes from cells expressing the human A₃AR (e.g., CHO or HEK293 cells).

-

A high-affinity radioligand for the A₃AR, such as [¹²⁵I]AB-MECA.

-

Test compounds.

-

Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl₂, 1 mM EDTA).

-

Glass fiber filters.

-

Scintillation counter.

-

-

Procedure:

-

Prepare a series of dilutions of the test compound.

-

In a multi-well plate, incubate the cell membranes with the radioligand and varying concentrations of the test compound.

-

Include control wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known A₃AR ligand).

-

Incubate the plate at a specific temperature (e.g., room temperature) for a set time to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters.

-

Wash the filters with ice-cold incubation buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate the specific binding at each concentration of the test compound.

-

Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

-

Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/K₋), where [L] is the concentration of the radioligand and K₋ is its dissociation constant.

-

Functional Assays (cAMP Accumulation Assay)

This assay determines the ability of an antagonist to block the agonist-induced inhibition of adenylyl cyclase.

-

Objective: To measure the potency (IC₅₀) of an antagonist in reversing the effect of an A₃AR agonist on cAMP levels.

-

Materials:

-

Whole cells expressing the human A₃AR.

-

A₃AR agonist (e.g., Cl-IB-MECA).

-

Forskolin (an adenylyl cyclase activator).

-

Test compounds.

-

cAMP assay kit (e.g., HTRF, ELISA).

-

-

Procedure:

-

Seed the cells in a multi-well plate and allow them to adhere.

-

Pre-incubate the cells with varying concentrations of the test antagonist.

-

Stimulate the cells with a fixed concentration of an A₃AR agonist in the presence of forskolin.

-

Include control wells (basal, forskolin alone, forskolin + agonist).

-

Incubate for a specified time to allow for cAMP accumulation.

-

Lyse the cells and measure the intracellular cAMP concentration using a suitable assay kit.

-

Plot the cAMP levels against the antagonist concentration and determine the IC₅₀ value.

-

Signaling Pathways and Experimental Workflow

Quantitative Data of Selected A₃AR Antagonists

The following table summarizes the binding affinity and selectivity data for representative A₃AR antagonists from different chemical classes.

| Compound | Scaffold | Human A₃AR Kᵢ (nM) | Selectivity vs A₁ | Selectivity vs A₂ₐ |

| MRS1191 | 1,4-Dihydropyridine | 33.6 | 143-fold | 74-fold |

| MRS1220 | 1,4-Dihydropyridine | 0.65 | 2500-fold | >15000-fold |

| MRE3008F20 | Pyrazolo-triazolo-pyrimidine | 1.1 | 50-fold | 50-fold |

| ATL-801 | Pyrazolo-triazolo-pyrimidine | 0.8 | >1000-fold | >1000-fold |

| PSB-11 | 1,2,4-Triazolo[4,3-a]quinoxalin-1-one | 0.49 | 230-fold | 2000-fold |

| VUF5574 | 2-Acyl-6-aminopyrimidine | 1.1 | 1400-fold | 1400-fold |

Data compiled from various public sources. Kᵢ values and selectivity ratios can vary depending on the specific assay conditions.

Conclusion

The A₃ adenosine receptor represents a promising therapeutic target for a variety of diseases. The development of potent and selective A₃AR antagonists has been a dynamic area of research, with several chemical scaffolds showing significant promise. The combination of rational drug design, combinatorial chemistry, and robust screening protocols has led to the identification of lead compounds with high affinity and selectivity. Future work in this field will likely focus on optimizing the pharmacokinetic and pharmacodynamic properties of these antagonists to translate their preclinical efficacy into clinical success. The detailed experimental protocols and an understanding of the underlying signaling pathways, as outlined in this guide, are crucial for the continued discovery and development of novel A₃AR-targeted therapeutics.

Navigating the Labyrinth of A3 Adenosine Receptor Antagonism: A Technical Guide to Species-Specific Differences

For Immediate Release

A comprehensive technical guide for researchers, scientists, and drug development professionals detailing the critical species-specific differences of A3 adenosine receptor (A3AR) antagonists. This whitepaper provides in-depth quantitative data, detailed experimental protocols, and visual representations of signaling pathways and experimental workflows to aid in the rational design and translation of A3AR-targeted therapeutics.

The A3 adenosine receptor (A3AR), a G protein-coupled receptor, has emerged as a promising therapeutic target for a multitude of pathological conditions, including inflammatory diseases, cancer, and glaucoma. However, the translation of preclinical findings to clinical success has been hampered by significant pharmacological differences between species, particularly between humans and the rodent models frequently used in drug discovery. This guide illuminates these species-specific nuances, providing a critical resource for navigating the complexities of A3AR antagonist development.

A primary challenge in the development of A3AR antagonists is the substantial variation in binding affinity and potency observed across different species. This disparity is largely attributed to the lower amino acid sequence homology of the A3AR in rodents compared to humans. The human A3AR shares only about 72-73% amino acid identity with its rat and mouse counterparts, whereas the rat and mouse receptors are more closely related, with approximately 89-91% identity.[1][2][3] This genetic divergence manifests as significant differences in the pharmacological profiles of many A3AR antagonists.

Quantitative Analysis of Species-Specific Binding Affinities

The following table summarizes the binding affinities (Ki) and dissociation constants (Kd) of several key A3AR antagonists across human, mouse, and rat receptors, highlighting the dramatic species-dependent variations.

| Antagonist | Species | A3AR Ki (nM) | A3AR Kd (nM) | Reference(s) |

| DPTN | Human | 1.65 | 0.55 | [4][5] |

| Mouse | 9.61 | 3.74 | ||

| Rat | 8.53 | 2.80 | ||

| MRS1523 | Human | 18.9 - 43.9 | - | |

| Mouse | 349 | - | ||

| Rat | 113 - 216 | - | ||

| MRS1220 | Human | 0.6 - 0.65 | - | |

| Mouse | >10,000 | - | ||

| Rat | 30,000 | - | ||

| MRE3008F20 | Human | - | - | |

| Mouse | >10,000 | - | ||

| Rat | >10,000 | - | ||

| PSB-11 | Human | 3.51 | - | |

| Mouse | 6,360 | - | ||

| Rat | >10,000 | - | ||

| [3H]MRS7799 | Human | - | 0.55 | |

| Mouse | - | 3.74 | ||

| Rat | - | 2.80 |

As evidenced by the data, antagonists such as MRS1220, MRE3008F20, and PSB-11 are highly potent at the human A3AR but display dramatically reduced or no affinity for the rodent receptors. Conversely, compounds like DPTN and MRS1523 exhibit activity across all three species, albeit with varying degrees of potency, making them more suitable, with careful dose consideration, for translational studies.

Experimental Protocols for A3AR Antagonist Characterization

Accurate characterization of A3AR antagonists requires robust and well-defined experimental protocols. Below are detailed methodologies for two key assays.

Radioligand Binding Assay

This assay is the gold standard for determining the binding affinity of a compound for a receptor.

Objective: To determine the inhibition constant (Ki) of a test compound for the human, mouse, or rat A3AR.

Materials:

-

Cell membranes from HEK293 or CHO cells stably expressing the human, mouse, or rat A3AR.

-

Radioligand: [¹²⁵I]I-AB-MECA (an A3AR agonist).

-

Test compounds (A3AR antagonists).

-

Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4.

-

Wash Buffer: 50 mM Tris-HCl, pH 7.4.

-

Adenosine deaminase (ADA).

-

Glass fiber filters (e.g., Whatman GF/B).

-

Scintillation fluid.

-

96-well filter plates and a cell harvester.

-

Gamma counter.

Procedure:

-

Membrane Preparation: Culture cells expressing the target A3AR and harvest them. Homogenize the cells in lysis buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in assay buffer containing ADA and incubate to remove endogenous adenosine.

-

Assay Setup: In a 96-well plate, add assay buffer, the cell membrane preparation, the radioligand ([¹²⁵I]I-AB-MECA at a final concentration near its Kd), and varying concentrations of the test compound.

-

Incubation: Incubate the plates for 60-90 minutes at room temperature to allow the binding to reach equilibrium.

-

Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.

-

Counting: Place the filters in vials with scintillation fluid and measure the radioactivity using a gamma counter.

-

Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Functional Assay

This assay measures the ability of an antagonist to block the agonist-induced inhibition of adenylyl cyclase, a key downstream signaling event of the Gi-coupled A3AR.

Objective: To determine the functional potency of an A3AR antagonist.

Materials:

-

Whole cells (e.g., HEK293 or CHO) expressing the human, mouse, or rat A3AR.

-

A3AR agonist (e.g., Cl-IB-MECA).

-

Test compounds (A3AR antagonists).

-

Forskolin (an adenylyl cyclase activator).

-

Cell culture medium.

-

cAMP assay kit (e.g., LANCE cAMP kit or similar).

Procedure:

-

Cell Culture: Plate the cells in a suitable multi-well plate and allow them to adhere overnight.

-

Pre-treatment with Antagonist: Pre-incubate the cells with varying concentrations of the test antagonist for a defined period (e.g., 15-30 minutes).

-

Agonist Stimulation: Add a fixed concentration of the A3AR agonist (e.g., Cl-IB-MECA at its EC₈₀) in the presence of forskolin to all wells except the negative control.

-

Incubation: Incubate for a specified time (e.g., 30 minutes) to allow for changes in intracellular cAMP levels.

-

Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using a commercial cAMP assay kit according to the manufacturer's instructions.

-

Data Analysis: Plot the cAMP levels against the antagonist concentration to generate a dose-response curve. The concentration of the antagonist that reverses 50% of the agonist-induced effect is its IC₅₀.

Visualizing A3AR Signaling and Experimental Logic

To further clarify the concepts discussed, the following diagrams have been generated using the DOT language.

Caption: A3AR Canonical Signaling Pathway.

References

- 1. Species dependence of A3 adenosine receptor pharmacology and function - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Selectivity is species-dependent: Characterization of standard agonists and antagonists at human, rat, and mouse adenosine receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pharmacological characterization of DPTN and other selective A3 adenosine receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Selective A3 Adenosine Receptor Antagonist Radioligand for Human and Rodent Species - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Selective A3 Adenosine Receptor Antagonist Radioligand for Human and Rodent Species. | Semantic Scholar [semanticscholar.org]

A3AR antagonist 3 therapeutic targets and indications

An in-depth exploration of the therapeutic potential of A3 adenosine receptor (A3AR) antagonists reveals promising applications in oncology, inflammation, and ophthalmology. This technical guide synthesizes the current understanding of the core therapeutic targets, indications, and the underlying molecular mechanisms of A3AR antagonism, tailored for researchers, scientists, and drug development professionals.

Therapeutic Target: Cancer

The A3 adenosine receptor is frequently overexpressed in a variety of tumor cells, including prostate, colon, melanoma, and breast cancer, while exhibiting lower expression in corresponding healthy tissues.[1] This differential expression pattern establishes A3AR as an attractive target for cancer therapy. Interestingly, both A3AR agonists and antagonists have demonstrated anti-cancer properties, suggesting a complex and context-dependent role of A3AR in tumor biology.[1][2]

A3AR antagonists have been shown to induce cytostatic and cytotoxic effects in cancer cell lines.[3] The proposed mechanism of action involves the modulation of key signaling pathways that govern cell proliferation, survival, and apoptosis.[2]

Indication: Prostate Cancer

Preclinical studies have demonstrated the potential of A3AR antagonists in inhibiting the growth of prostate cancer cells.

Quantitative Data for A3AR Antagonists in Prostate Cancer (PC3 Cell Line)

| Compound | GI50 (µM) | TGI (µM) | LC50 (µM) | Reference |

| Compound 12 (N6-(2,2-diphenylethyl)-2-phenylethynylAdo) | 14 | 29 | 59 | |

| Cl-IB-MECA (agonist for comparison) | 18 | 44 | 110 |

-

GI50: Concentration resulting in 50% growth inhibition.

-

TGI: Concentration resulting in total growth inhibition.

-

LC50: Concentration resulting in 50% cell killing.

Signaling Pathways in Cancer

The antitumor effects of A3AR modulation are linked to the Wnt and NF-κB signaling pathways. A3AR activation can lead to the deregulation of the Wnt pathway, which is often hyperactive in tumorigenesis, thereby promoting cell cycle progression and proliferation. By blocking A3AR, antagonists may counteract these pro-tumorigenic signals.

Caption: A3AR antagonist blocking the modulation of Wnt and NF-κB pathways.

Therapeutic Target: Inflammatory Diseases